2-Chloro-4-isothiocyanatopyrimidine
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Overview
Description
2-Chloro-4-isothiocyanatopyrimidine is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isothiocyanatopyrimidine typically involves the reaction of 2-chloropyrimidine with thiophosgene or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group. The reaction conditions often include moderate heating and the use of an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isothiocyanatopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminopyrimidine derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles like alcohols and amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions involving this compound.
Solvents: Dichloromethane, acetonitrile, and ethanol are frequently used solvents.
Catalysts: Bases such as triethylamine and pyridine are often employed to facilitate reactions.
Major Products
Aminopyrimidine Derivatives: Formed through substitution reactions with amines.
Thiourea Derivatives: Formed through addition reactions with nucleophiles.
Scientific Research Applications
2-Chloro-4-isothiocyanatopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isothiocyanatopyrimidine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound has been shown to bind to DNA through intercalation and groove binding, affecting the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-aminopyrimidine: Similar in structure but lacks the isothiocyanate group.
4-Isothiocyanatopyrimidine: Lacks the chlorine atom at position 2.
2-Chloro-4-methylpyrimidine: Contains a methyl group instead of an isothiocyanate group.
Uniqueness
2-Chloro-4-isothiocyanatopyrimidine is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and biological research.
Properties
Molecular Formula |
C5H2ClN3S |
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Molecular Weight |
171.61 g/mol |
IUPAC Name |
2-chloro-4-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-2-1-4(9-5)8-3-10/h1-2H |
InChI Key |
SHTBRRQLVJKHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N=C=S)Cl |
Origin of Product |
United States |
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